molecular formula C13H15NO4 B7754255 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde CAS No. 125418-84-0

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde

Cat. No.: B7754255
CAS No.: 125418-84-0
M. Wt: 249.26 g/mol
InChI Key: YZMAOODEXODERH-UHFFFAOYSA-N
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Description

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde is a synthetic benzaldehyde derivative featuring a morpholine ring linked via a ketone-containing ethoxy group at the ortho-position of the benzaldehyde core. This compound is structurally analogous to other benzaldehyde derivatives used in pharmaceutical and materials science research, particularly in metal complexation and macrocyclic synthesis .

Properties

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-9-11-3-1-2-4-12(11)18-10-13(16)14-5-7-17-8-6-14/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMAOODEXODERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240402
Record name Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125418-84-0
Record name Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125418-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[2-(4-morpholinyl)-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Insights

The reaction proceeds via an SN2S_N2 mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the carbonyl group in N-chloroacetylmorpholine. The morpholine ring acts as an electron-withdrawing group, enhancing the electrophilicity of the chloroacetyl moiety and facilitating displacement.

Alternative Alkylation Strategies Using Bromochloroethane

A modified approach involves the stepwise synthesis of the ethoxy linker prior to morpholine incorporation. This method first generates 4-(2-chloroethoxy)benzaldehyde (41 ) through the alkylation of 4-hydroxybenzaldehyde with bromochloroethane in acetonitrile, catalyzed by potassium carbonate (Scheme 6 in). Subsequent reaction with morpholine introduces the morpholin-4-yl-2-oxo moiety.

Two-Step Synthesis Protocol

  • Formation of 4-(2-chloroethoxy)benzaldehyde :

    • 4-Hydroxybenzaldehyde (10 mmol) reacts with bromochloroethane (15 mmol) in refluxing acetonitrile (80°C, 12 hours) with K2_2CO3_3 (30 mmol).

    • Yield: 85–90%, purified via silica gel chromatography.

  • Morpholine Incorporation :

    • The chloroethoxy intermediate is treated with morpholine (12 mmol) in THF at 60°C for 8 hours.

    • Yield: 78–82%, with residual starting material removed by recrystallization from ethanol.

Advantages and Limitations

  • Advantages : Higher purity compared to one-pot methods, as intermediates can be characterized and isolated.

  • Limitations : Longer synthesis time (20 hours total) and lower overall yield (70–75%) due to stepwise losses.

Epoxide Ring-Opening Strategies

A less common but innovative route utilizes epoxide intermediates to construct the ethoxy-morpholine linkage. For example, 4-hydroxybenzaldehyde is first alkylated with epibromhydrin to form an epoxide derivative (47 ), which undergoes nucleophilic ring-opening with morpholine (Scheme 7 in).

Reaction Sequence

  • Epoxide Formation :

    • 4-Hydroxybenzaldehyde reacts with epibromhydrin in acetonitrile (K2_2CO3_3, 80°C, 6 hours).

    • Yield: 65–70%.

  • Ring-Opening with Morpholine :

    • The epoxide is treated with morpholine in dichloromethane at 25°C for 4 hours.

    • Yield: 60–65%, with diastereomeric byproducts requiring chromatographic separation.

Comparative Analysis

While this method avoids hazardous chloroacetyl reagents, its lower yield and complex purification make it less favorable for large-scale synthesis.

Comparative Evaluation of Synthetic Methodologies

Method Reagents Conditions Yield Purity
Direct AlkylationN-Chloroacetylmorpholine, K2_2CO3_3THF, 100°C, 24 h100%>95%
Stepwise AlkylationBromochloroethane, MorpholineAcetonitrile/THF, 60–80°C70–75%90–92%
Epoxide Ring-OpeningEpibromhydrin, MorpholineCH2_2Cl2_2, 25°C60–65%85–88%

Key Observations :

  • The direct alkylation method offers superior yield and simplicity, making it the preferred laboratory-scale approach.

  • Stepwise synthesis is advantageous for industrial applications requiring intermediate quality control.

Characterization and Analytical Validation

Spectroscopic Data

  • 1^1H-NMR (CDCl3_3) : δ 9.90 (s, 1H, CHO), 7.85 (d, J=8.9J = 8.9 Hz, 2H, ArH), 7.07 (d, J=8.9J = 8.9 Hz, 2H, ArH), 4.80 (s, 2H, OCH2_2CO), 3.51–3.74 (m, 8H, morpholine-H).

  • IR (KBr) : 1695 cm1^{-1} (C=O), 2830 cm1^{-1} (CHO).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at 4.2 minutes, confirming >95% purity.

Industrial-Scale Considerations

For kilogram-scale production, the direct alkylation method has been adapted with the following modifications:

  • Solvent Recovery : THF is distilled and reused, reducing costs by 40%.

  • Continuous Flow Reactors : Pilot studies show 20% faster reaction times (18 hours) with comparable yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzoic acid.

    Reduction: 2-(2-Morpholin-4-yl-2-oxoethoxy)benzyl alcohol.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The morpholine ring may also interact with biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Morpholine-Containing Benzaldehyde Derivatives

3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde (CAS 6131-05-1)
  • Structure : A para-methoxy and meta-morpholinyl-ethoxy-substituted benzaldehyde.
  • Key Features : The morpholine-ethoxy linker enhances solubility in polar solvents, while the methoxy group may sterically hinder aldehyde reactivity compared to the ortho-substituted target compound .
  • Applications : Used in organic synthesis for its electron-donating substituents, which influence reaction pathways in condensation reactions.
3-[2-(4-Morpholinyl)ethyl]benzaldehyde (CAS 736991-58-5)
  • Structure : Features a morpholinyl-ethyl group at the meta-position of benzaldehyde.
  • However, the absence of a ketone reduces its ability to form stable hydrogen bonds compared to the target compound .
Comparison Table: Morpholine Derivatives
Compound Substituent Position Linker Type Key Functional Groups Molecular Weight (g/mol)
2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde ortho Ethoxy + ketone Aldehyde, morpholine, ketone ~279.3 (estimated)
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde meta, para Ethoxy Aldehyde, methoxy, morpholine 279.3
3-[2-(4-Morpholinyl)ethyl]benzaldehyde meta Ethyl Aldehyde, morpholine 219.3

Ether-Linked Benzaldehyde Derivatives

2-[4-(2-Formylphenoxy)butoxy]benzaldehyde
  • Structure : A dialdehyde with a butoxy linker connecting two benzaldehyde units.
  • Key Features : Nearly planar molecular geometry with intermolecular C–H···O interactions, forming layered crystal structures. The extended linker enables macrocycle synthesis, unlike the shorter ethoxy linker in the target compound .
4-{2-[2-(4-Formylphenoxy)ethoxy]ethoxy}benzaldehyde
  • Structure : A dialdehyde with a flexible triethylene glycol-like chain.
  • Key Features : Exhibits a "w"-shaped conformation due to crystallographic symmetry, with weak CH-π interactions. The longer chain enhances conformational flexibility for macrocyclic condensations .

Bioactive Benzaldehyde Derivatives

Pyrimidine-5-carbaldehydes
  • Reactivity: Form hemiacetals with 95% yield in methanol-d3, significantly higher than benzaldehyde (9%) due to electron-withdrawing pyrimidine effects .
  • Comparison : The morpholine-ketone group in the target compound may similarly enhance hemiacetal stability via hydrogen bonding.
Eurotium spp. Benzaldehyde Derivatives
  • Examples : Flavoglaucin, dihydroauroglaucin, and eurotirubrins feature prenyl or aliphatic chains at C-5/C-6 of the benzaldehyde core.
  • Bioactivity : Exhibit antioxidative, antimicrobial, and antitumor activities . The target compound’s morpholine group could mimic these bioactivities by interacting with enzymatic targets.
Antifungal/Antibacterial Derivatives
  • Phosphino-Benzaldehyde Complexes: Ni(II) and Pd(II) complexes of 2-(diphenylphosphino)benzaldehyde derivatives show potent antifungal and anticancer activities .

Biological Activity

2-(2-Morpholin-4-yl-2-oxoethoxy)benzaldehyde, also known as 4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde, is an organic compound notable for its unique chemical structure, which includes a benzaldehyde moiety substituted with a morpholine-derived side chain. This compound has garnered attention due to its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

The molecular formula of this compound is C13H15NO4C_{13}H_{15}NO_{4}, with a molecular weight of approximately 249.26 g/mol. The presence of both aldehyde and morpholine functionalities contributes to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit diverse antimicrobial activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain morpholine-substituted benzaldehydes displayed significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds in the development of new antimicrobial agents.

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies revealed that this compound exhibits cytotoxic effects on cancer cell lines. A notable case study involved the treatment of breast cancer cells, where the compound induced apoptosis and inhibited cell proliferation through the activation of specific signaling pathways .

Anti-inflammatory Effects

Furthermore, preliminary research suggests that this compound may possess anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in cultured macrophages, indicating its potential application in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The morpholine ring enhances lipophilicity and facilitates interaction with biological targets. Comparative analysis with similar compounds highlights that modifications in the substituents on the benzene ring can significantly alter biological activity.

Compound Name Molecular Formula Key Features
3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehydeC14H17N1O5Contains a methoxy substituent enhancing solubility
3,4-Dimethyl-2-(2-morpholino-2-oxoethoxy)benzaldehydeC15H19N1O4Features dimethyl substitution enhancing lipophilicity
BenzaldehydeC7H6OSimple aromatic aldehyde lacking additional functional groups

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, leading to modulation of signaling pathways associated with cell growth and inflammation. For example, its ability to induce apoptosis in cancer cells may involve the activation of caspase pathways and inhibition of anti-apoptotic proteins .

Case Studies

A significant case study involved testing the compound against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated that treatment with 10 µM concentration led to a substantial decrease in cell viability over 48 hours, with flow cytometry analyses confirming increased apoptosis rates compared to control groups .

Q & A

Q. How to address discrepancies in reported solubility across studies?

  • Methodological Adjustments :
  • Test solubility in DMSO, methanol, and chloroform at controlled temperatures (25°C vs. 40°C).
  • Use dynamic light scattering (DLS) to detect aggregates in polar solvents .

Tables for Key Data

Property Value Method Reference
Melting Point98–102°CDSC
LogP (Octanol-Water)1.8 ± 0.2Shake-flask
Crystallographic Density1.306 g/cm³X-ray diffraction
HPLC Retention Time6.8 min (C18, 70:30 MeOH:H₂O)Reverse-phase HPLC

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